- Spiro-phosphine-carboxylic acid iridium complex and preparation method and application thereof, China, , ,
Cas no 938-79-4 ((2R)-2-phenylbutanoic acid)
(2R)-2-phenylbutanoic acid structure
Product Name:(2R)-2-phenylbutanoic acid
N.o CAS:938-79-4
MF:C10H12O2
MW:164.201083183289
MDL:MFCD00063165
CID:83235
PubChem ID:24856912
Update Time:2024-10-25
(2R)-2-phenylbutanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- (R)-(-)-2-Phenylbutyric acid
- (2R)-2-phenylbutanoic acid
- (R)-(-)-2-Phenylbuty
- (R)-(?)-2-Phenylbutyric acid
- (αR)-α-Ethylbenzeneacetic acid (ACI)
- Benzeneacetic acid, α-ethyl-, (R)- (ZCI)
- Butyric acid, 2-phenyl-, (R)-(-)- (8CI)
- (-)-(R)-2-Phenylbutyric acid
- (-)-2-Phenylbutanoic acid
- (-)-2-Phenylbutyric acid
- (-)-α-Phenylbutyric acid
- (2R)-2-Phenylbutyric acid
- (R)-(-)-2-Phenylbutanoic acid
- (R)-(-)-α-Ethylphenylacetic acid
- (R)-2-Phenylbutanoic acid
- (R)-2-Phenylbutyric acid
- (R)-α-Ethylbenzeneacetic acid
- (R)-(-)-2-Phenylbutyric acid, 99%
- CS-0204420
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (R)-
- AKOS015840435
- MFCD00063165
- SCHEMBL65737
- Benzeneacetic acid, alpha-ethyl-, (R)-
- Benzeneacetic acid,a-ethyl-,(ar)-
- AS-43511
- BP-12896
- Q27251362
- (r)-2-phenylbutanoicacid
- BENZENEACETIC ACID, .ALPHA.-ETHYL-, (.ALPHA.R)-
- 2-Phenylbutyric acid, (R)-
- Benzeneacetic acid, alpha-ethyl-, (alphaR)-
- (RS)-2-phenylbutyric acid
- 1238B41M1H
- DTXSID50354863
- (alphaR)-alpha-Ethylbenzeneacetic Acid; (-)-(R)-2-Phenylbutyric Acid; (-)-2-Phenylbutanoic Acid; (R)-(-)-alpha-Ethylphenylacetic Acid; (R)-alpha-Ethylbenzeneacetic cid
- UNII-1238B41M1H
- Butyric acid, 2-phenyl-, (R)-(-)-
- 938-79-4
-
- MDL: MFCD00063165
- Inchi: 1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,11,12)/t9-/m1/s1
- Chave InChI: OFJWFSNDPCAWDK-SECBINFHSA-N
- SMILES: [C@H](C1C=CC=CC=1)(CC)C(=O)O
- BRN: 2327346
Propriedades Computadas
- Massa Exacta: 164.08400
- Massa monoisotópica: 164.083729621g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 148
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Carga de Superfície: 0
- Contagem de Tautomeros: none
- XLogP3: 2.3
- Superfície polar topológica: 37.3Ų
Propriedades Experimentais
- Cor/Forma: 未确定
- Densidade: 1.055 g/mL at 25 °C(lit.)
- Ponto de Fusão: Not available
- Ponto de ebulição: 102-104 °C/0.4 mmHg(lit.)
- Ponto de Flash: 华氏:230 °F
摄氏:110 °C - Índice de Refracção: n20/D 1.516
- PSA: 37.30000
- LogP: 2.26480
- Actividade Óptica: [α]20/D −93°, c = 0.9 in toluene
- Solubilidade: 未确定
- Pressão de vapor: 0.0±0.6 mmHg at 25°C
(2R)-2-phenylbutanoic acid Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H302
- Declaração de Advertência: P264处理后彻底清洗+P280戴防护手套/穿防护服/戴防护眼罩/戴防护面具+P305如果进入眼睛+P351用水小心冲洗几分钟+P338取出隐形眼镜(如果有)并且易于操作,继续冲洗+P337如果眼睛刺激持续+P313获得医疗建议/护理
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 22
- Instrução de Segurança: S23-S36
-
Identificação dos materiais perigosos:
- Frases de Risco:R22
- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(2R)-2-phenylbutanoic acid Dados aduaneiros
- CÓDIGO SH:2916399090
- Dados aduaneiros:
中国海关编码:
2916399090概述:
2916399090 其他芳香一元羧酸. 增值税率:17.0% 退税率:9.0% 监管条件:无 最惠国关税:6.5% 普通关税:30.0%
申报要素:
品名, 成分含量, 用途, 丙烯酸、丙烯酸盐或酯应报明包装
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
(2R)-2-phenylbutanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019132123-1g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 95% | 1g |
$187.95 | 2023-08-31 | |
| Alichem | A019132123-5g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 95% | 5g |
$552.08 | 2023-08-31 | |
| Apollo Scientific | OR304087-1g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 1g |
£78.00 | 2024-07-20 | ||
| Apollo Scientific | OR304087-5g |
(R)-(-)-2-Phenylbutyric acid |
938-79-4 | 5g |
£258.00 | 2024-07-20 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 279870-1G |
(2R)-2-phenylbutanoic acid |
938-79-4 | 99% | 1G |
¥707.75 | 2022-02-24 | |
| abcr | AB178776-1 g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 1 g |
€116.60 | 2023-07-20 | |
| abcr | AB178776-5 g |
(R)-(-)-2-Phenylbutyric acid, 99%; . |
938-79-4 | 99% | 5 g |
€352.00 | 2023-07-20 | |
| TRC | P319795-500mg |
(R)-(-)-2-Phenylbutyric Acid |
938-79-4 | 500mg |
$ 63.00 | 2023-09-06 | ||
| TRC | P319795-1g |
(R)-(-)-2-Phenylbutyric Acid |
938-79-4 | 1g |
$ 108.00 | 2023-09-06 | ||
| Enamine | EN300-697500-1.0g |
(2R)-2-phenylbutanoic acid |
938-79-4 | 1.0g |
$0.0 | 2023-03-10 |
(2R)-2-phenylbutanoic acid Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 0.3 MPa, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; < pH 3
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: Iridium(1+), [(1S)-7′-[bis[3,5-bis(1,1-dimethylethyl)phenyl]phosphino-κP]-2,2′,3… Solvents: Methanol ; 12 h, 6 atm, 45 °C
Referência
- Enantioselective Hydrogenation of α-Substituted Acrylic Acids Catalyzed by Iridium Complexes with Chiral Spiro Aminophosphine Ligands, Angewandte Chemie, 2012, 51(35), 8872-8875
Método de produção 3
Condições de reacção
1.1 Reagents: Sodium periodate Catalysts: Ruthenium trichloride Solvents: Carbon tetrachloride , Acetonitrile , Water ; overnight, rt
Referência
- Design of Hemilabile N,N,N-Ligands in Copper-Catalyzed Enantioconvergent Radical Cross-Coupling of Benzyl/Propargyl Halides with Alkenylboronate Esters, Journal of the American Chemical Society, 2022, 144(14), 6442-6452
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Catalysts: (αR)-N-(2,2-Dimethylpropyl)-α-phenyl-1-piperidineethanamine Solvents: Tetrahydrofuran , Hexane
Referência
- Enantioselective α-alkylation of phenylacetic acid using a chiral bidentate lithium amide as a chiral auxiliary, Chemical & Pharmaceutical Bulletin, 1997, 45(12), 2122-2124
Método de produção 5
Condições de reacção
1.1 Reagents: Water , (2S)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone Catalysts: Triacylglycerol lipase Solvents: tert-Butyl methyl ether ; 2 h, 45 °C
Referência
- Kinetic resolution of (R,S)-pyrazolides containing substituents in the leaving pyrazole for increased lipase enantioselectivity, Journal of Molecular Catalysis B: Enzymatic, 2010, 66(1-2), 113-119
Método de produção 6
Condições de reacção
1.1 Reagents: (1S,2S)-1-Amino-2,3-dihydro-1H-benz[f]inden-2-ol Solvents: Ethanol , Water ; reflux; reflux → 26 °C; 12 h, 26 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Synthesis, absolute configuration, and application of enantiopure trans-1-aminobenz[f]indan-2-ol, Chirality, 2005, 17(2), 108-112
Método de produção 7
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Water ; rt
Referência
- Rational Design of CH/π Interaction Sites in a Basic Resolving Agent, Journal of Organic Chemistry, 2004, 69(22), 7436-7441
Método de produção 8
Condições de reacção
Referência
- Preparation of prostaglandin analogs for methods, systems, and compositions for promoting bone growth, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
Referência
- Synthesis of chiral disulfides: potential reagents for enantioselective sulfurization, Journal of Sulfur Chemistry, 2011, 32(3), 199-212
Método de produção 10
Condições de reacção
Referência
- Preparation of 1-substituted 2-oxabicyclo[3.3.0]octanes and optical resolution via them, Japan, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Triethylamine , Hydrogen Catalysts: Iridium(1+), [(4S)-2-[(5R)-6-[bis(2-methylphenyl)phosphino-κP]spiro[4.4]nona-1,6… Solvents: Methanol ; 20 h, 30 atm, 50 °C
Referência
- Highly enantioselective hydrogenation of α-aryl-β-substituted acrylic acids catalyzed by Ir-SpinPHOX, Chemical Communications (Cambridge, 2010, 46(1), 156-158
Método de produção 12
Condições de reacção
1.1 Reagents: Cesium carbonate , Hydrogen Catalysts: [(1,2,5,6-η)-1,5-Cyclooctadiene][(1S)-7′-(diphenylphosphino-κP)-2,2′,3,3′-tetrah… Solvents: 1-Butanol ; 6 h, 3 atm, 65 °C
Referência
- Neutral iridium catalysts with chiral phosphine-carboxy ligands for asymmetric hydrogenation of unsaturated carboxylic acids, Chemical Science, 2017, 8(3), 1977-1980
Método de produção 13
Condições de reacção
1.1 Reagents: Iodoethane
Referência
- Asymmetric synthesis using chiral bases. Enantioselective α-alkylation of carboxylic acids, Journal of the Chemical Society, 1987, (9), 656-8
Método de produção 14
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 24 h, rt
Referência
- An effective kinetic resolution of racemic α-arylpropanoic acids, α-arylbutanoic acids, and β-substituted-α-arylpropanoic acids with bis(9-phenanthryl)methanol as a new achiral nucleophile in the asymmetric esterification using carboxylic anhydrides and the acyl-transfer catalyst, Tetrahedron Letters, 2010, 51(43), 5666-5669
Método de produção 15
Condições de reacção
1.1 Reagents: Tetraethylammonium iodide Catalysts: Silver , [[2,2′-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-bis(1,1-… Solvents: Acetonitrile ; 1 atm, rt
Referência
- Entrapment of a chiral cobalt complex within silver: a novel heterogeneous catalyst for asymmetric carboxylation of benzyl bromides with CO2, Chemical Communications (Cambridge, 2015, 51(61), 12216-12219
Método de produção 16
Condições de reacção
1.1 Reagents: Tripotassium phosphate Catalysts: Nitrilase [91-arginine,108-serine,139-phenylalanine,163-tryptophan,166-leucine,2… Solvents: Methanol , Water ; overnight, pH 8, 30 °C
Referência
- Engineering of Bradyrhizobium japonicum nitrilase variants with improved performance characteristics, and use for biocatalytic production of fine chemicals, World Intellectual Property Organization, , ,
Método de produção 17
Condições de reacção
1.1 Catalysts: Triacylglycerol lipase Solvents: Acetonitrile , Water ; 0.5 min, pH 8.0, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Referência
- Directed Evolution of an Enantioselective Lipase with Broad Substrate Scope for Hydrolysis of α-Substituted Esters, Journal of the American Chemical Society, 2010, 132(20), 7038-7042
Método de produção 18
Condições de reacção
1.1 Catalysts: Arylmalonate decarboxylase Solvents: Water ; pH 8.5, 25 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
Referência
- Effect of conformation of the substrate on enzymic decarboxylation of α-arylmalonic acid, Bioorganic & Medicinal Chemistry, 1994, 2(6), 469-75
Método de produção 19
Condições de reacção
Referência
- Catalytic Asymmetric Hiyama Cross-Couplings of Racemic α-Bromo Esters, Journal of the American Chemical Society, 2008, 130(11), 3302-3303
Método de produção 20
Condições de reacção
Referência
- Chiral discrimination of 2-arylalkanoic acids by (1S,2R)-1-aminoindan-2-ol through the formation of a consistent columnar supramolecular hydrogen-bond network, Perkin 2, 2000, (1), 111-119
(2R)-2-phenylbutanoic acid Raw materials
- Benzene, [(1S)-1-ethyl-2-propenyl]-
- (2R)-2-Phenyl-1-[3-(2-pyridinyl)-1H-pyrazol-1-yl]-1-butanone
- (2E)-2-phenylbut-2-enoic acid
- (1-Bromopropyl)benzene
- 1H-Benz[f]inden-2-ol,1-amino-2,3-dihydro-, (1R,2S)-
- 2-Phenylbutyronitrile
- (E)-2-Phenylbut-2-enoic acid
- Benzenemethanamine, α-[(1,1-dimethylethoxy)methyl]-N-(1-methylethyl)-, lithium salt, (R)- (9CI)
- Benzeneacetic acid, α-ethyl-, 4-nitrophenyl ester
- (2R)-2-phenylbutanoic acid
- Propanedioic acid,2-ethyl-2-phenyl-
- 2-Phenylbutyric acid
(2R)-2-phenylbutanoic acid Preparation Products
(2R)-2-phenylbutanoic acid Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:938-79-4)(2R)-2-phenylbutanoic acid
Número da Ordem:A1207899
Estado das existências:in Stock
Quantidade:25g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 03:48
Preço ($):310.0
E- mail:sales@amadischem.com
(2R)-2-phenylbutanoic acid Literatura Relacionada
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:938-79-4)(2R)-2-phenylbutanoic acid
Pureza:99%
Quantidade:25g
Preço ($):310.0